2-(4-Methanesulfonylpiperazin-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

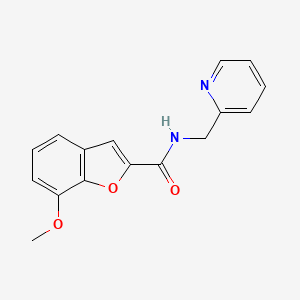

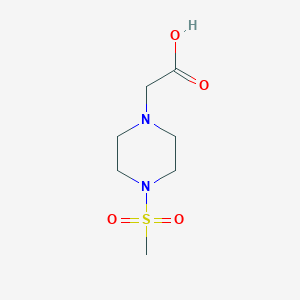

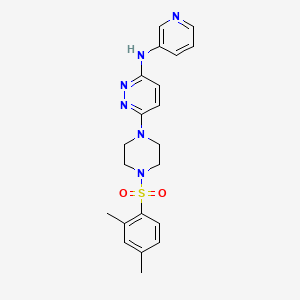

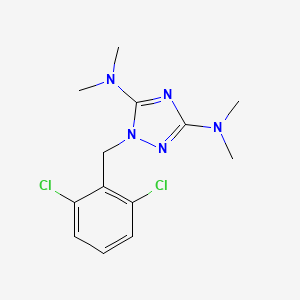

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid is a chemical compound used in scientific research. It has a molecular formula of C7H14N2O4S and a molecular weight of 222.26 .

Molecular Structure Analysis

The molecular structure of 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid consists of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen

1. Catalysis in Synthesis of Acetic Acid Methanesulfonic acid is noted for its catalytic role in the synthesis of acetic acid from methane, a process that involves oxidative condensation and exhibits a dependency on reaction conditions such as CH4 and O2 partial pressures. The significance of this catalytic process is underscored by the industrial importance of acetic acid as a petrochemical. The reaction mechanism involves methane activation by Pd(OSO3H)2 to form (CH3)Pd(OSO3H) and subsequent steps leading to acetic acid production, highlighting the crucial role of methanesulfonic acid in the industrial synthesis of acetic acid from methane (Periana et al., 2003; Zerella et al., 2006).

2. Catalysis in Organic Synthesis Methanesulfonic acid demonstrates its utility in organic synthesis through its role as a catalyst in various reactions. For instance, it catalyzes the chemoselective diacetylation of aldehydes with acetic anhydride under room temperature and solvent-free conditions. The catalyst can be recovered and reused multiple times, showcasing its efficiency and sustainability in organic synthesis processes (Wang et al., 2008). Furthermore, it facilitates the one-pot synthesis of 2-substituted benzoxazoles, proving its versatility and effectiveness in catalyzing complex organic transformations (Kumar et al., 2008).

3. Role in Oxygen Atom Transfer Catalysis Methanesulfonic acid-based ligands are integral in oxygen atom transfer catalysis. Complexes derived from these ligands serve as mimics of dimethyl sulfoxide reductase, playing a pivotal role in catalytic processes involving oxygen atom transfer. This demonstrates the potential of methanesulfonic acid derivatives in modeling and facilitating enzymatic reactions, contributing to our understanding and application of catalysis in biochemical processes (Paul et al., 2016).

4. Synthesis of Energetic Materials Methanesulfonic acid derivatives are instrumental in the synthesis of energetic materials, such as salts based on nitroiminotetrazole-containing acetic acid. These materials have been characterized extensively and demonstrate significant potential in various applications due to their energetic properties. The synthesis and study of these materials highlight the role of methanesulfonic acid derivatives in the development of advanced materials with specific energetic characteristics (Joo et al., 2012).

Eigenschaften

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-14(12,13)9-4-2-8(3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTVJVUMCHLFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)

![1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2576913.png)

![2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576918.png)

![1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2576919.png)

![(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2576920.png)

![3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2576923.png)